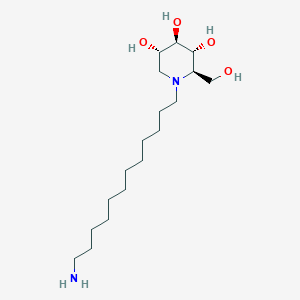
N-(12-Aminododecyl)deoxynojirimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(12-Aminododecyl)deoxynojirimycin is a synthetic derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a 12-aminododecyl chain attached to the deoxynojirimycin molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-Aminododecyl)deoxynojirimycin typically involves the reaction of deoxynojirimycin with a 12-aminododecyl group. The reaction conditions often include the use of solvents such as DMSO or methanol and may require specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. This method leverages the ability of certain microorganisms to produce deoxynojirimycin, which can then be chemically modified to introduce the 12-aminododecyl group .
Analyse Chemischer Reaktionen
Types of Reactions
N-(12-Aminododecyl)deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-(12-Aminododecyl)deoxynojirimycin has a wide range of scientific research applications, including:
Chemistry: It is used as a glycosidase inhibitor in various chemical reactions and studies.
Biology: The compound is used to study the effects of glycosidase inhibition on biological processes.
Industry: The compound is used in the production of bioactive molecules and as a research tool in various industrial applications.
Wirkmechanismus
N-(12-Aminododecyl)deoxynojirimycin exerts its effects by inhibiting glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, the compound can delay the breakdown of carbohydrates, leading to various physiological effects. The molecular targets of this compound include alpha-glucosidase and other glycosidases involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxymannojirimycin: Another iminosugar with antiviral and glycosidase inhibitory properties.
Uniqueness
N-(12-Aminododecyl)deoxynojirimycin is unique due to the presence of the 12-aminododecyl chain, which enhances its solubility and potentially its biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H38N2O4 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-1-(12-aminododecyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H38N2O4/c19-11-9-7-5-3-1-2-4-6-8-10-12-20-13-16(22)18(24)17(23)15(20)14-21/h15-18,21-24H,1-14,19H2/t15-,16+,17-,18-/m1/s1 |
InChI-Schlüssel |
XUKDCKJRAWVROB-XMTFNYHQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCCCCCCCN)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1CCCCCCCCCCCCN)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
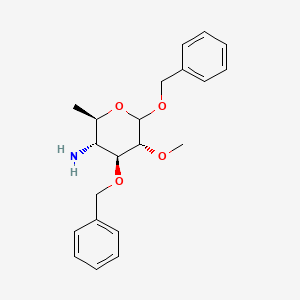
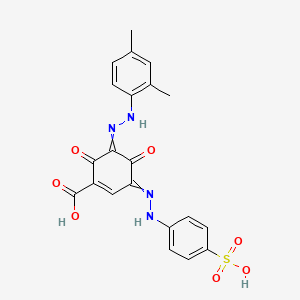
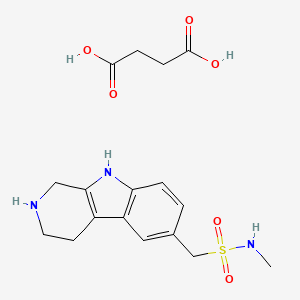
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
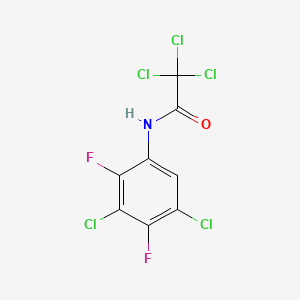
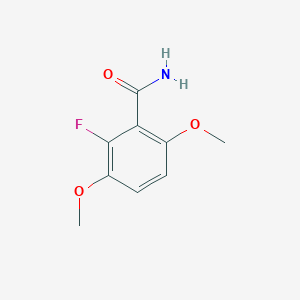
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
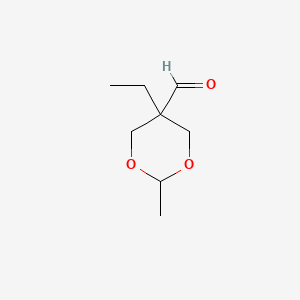
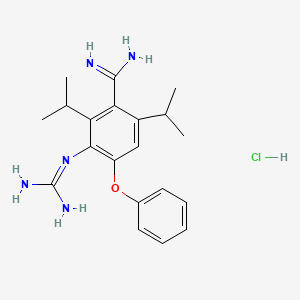

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
